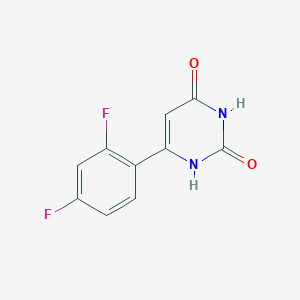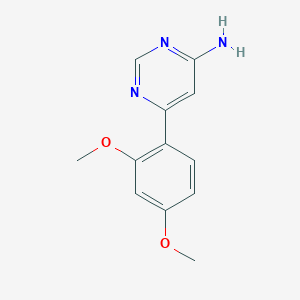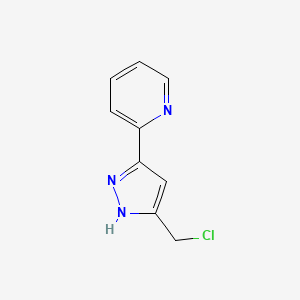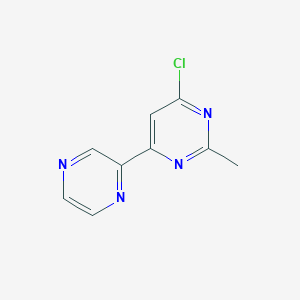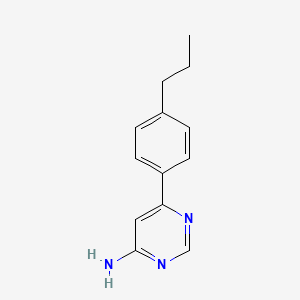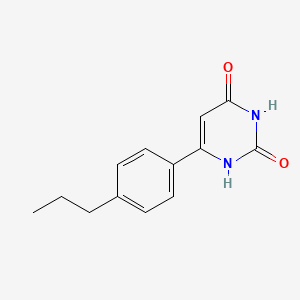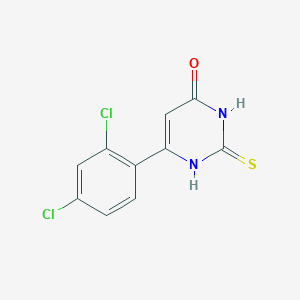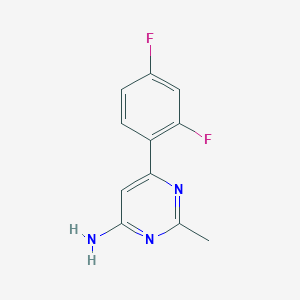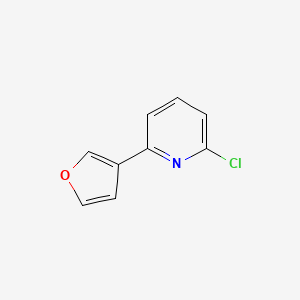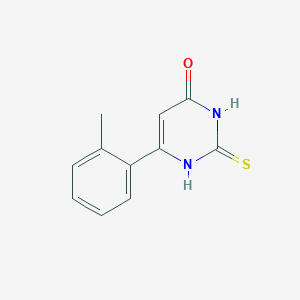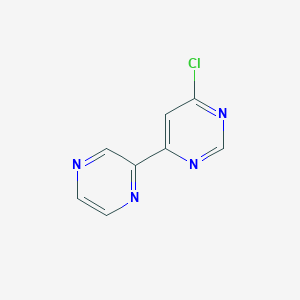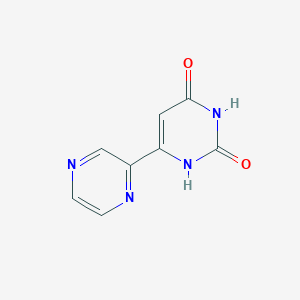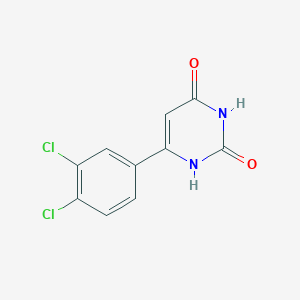
4-Chloro-5-iodopyrimidin-2-amine
説明
4-Chloro-5-iodopyrimidin-2-amine is a chemical compound with the molecular formula C4H3ClIN3 . It belongs to the class of pyrimidines .
Synthesis Analysis
The synthesis of this compound involves a reaction with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 120℃ for 16 hours in a sealed tube . The mixture is then allowed to cool to room temperature, quenched with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and filtered. The filtrate is concentrated in vacuo and the residue is purified by ISCO column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 255.44 g/mol . The InChI Key is KCXIFTFXSFQXPW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Molecular Structure Analysis and Computational Chemistry
A molecule structurally similar to 4-Chloro-5-iodopyrimidin-2-amine, namely 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been a subject of extensive molecular structure investigation using both experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques. This research revealed significant insights into the molecular geometry, vibrational frequencies, and electronic properties such as molecular stability, charge localization and delocalization, and molecular electrostatic potential (MEP). These findings are crucial in understanding the chemical behavior and potential applications of similar compounds in biological, physical, pharmaceutical, and medicinal domains (Aayisha et al., 2019).
Reactivity and Chemical Transformations
Another study focused on the amination of substituted halogenoaza‐aromatics, including this compound, with potassium amide in liquid ammonia. The research demonstrated the occurrence of the ANRORC mechanism to a certain extent in these reactions, providing valuable insights into the reactivity and potential chemical transformations of the compound (Valk et al., 2010).
Potential Pharmaceutical Applications
A study on a structurally related compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, which reacted with 4,5-dihydrothiazol-2-amine, led to the formation of a compound that exhibited promising antibacterial activity. This insight into the biological activity of such compounds underscores their potential as pharmaceutical agents, suggesting that this compound and its derivatives could also be relevant in this field (Etemadi et al., 2016).
Crystallography and Material Science
Investigations into the crystallography of related compounds, such as 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine, a derivative synthesized to understand the reactivity of similar compounds, revealed intricate details about the molecular structure, including the regioselectivity of amine substitutions and the formation of polymeric chains through intra- and intermolecular hydrogen bonding. These structural insights are pivotal for material science applications and could be relevant for the crystallographic study of this compound (McKeveney et al., 2004).
Safety and Hazards
4-Chloro-5-iodopyrimidin-2-amine is classified as a warning signal word. It has hazard statements H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
生化学分析
Biochemical Properties
4-Chloro-5-iodopyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in critical cellular functions, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of enzyme activity. Such interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression. The molecular mechanism of action of this compound is thus closely linked to its ability to interact with and modulate the activity of key biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell. For example, it may interact with enzymes involved in nucleotide metabolism, leading to changes in the synthesis and degradation of nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within cells can affect its biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes. For instance, its presence in the nucleus may affect gene expression, while its localization in the cytoplasm may influence metabolic pathways .
特性
IUPAC Name |
4-chloro-5-iodopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXIFTFXSFQXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




